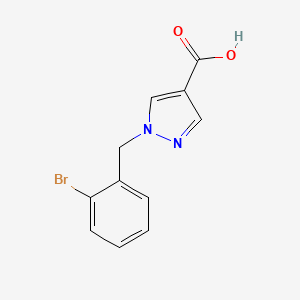

1-(2-Brombenzyl)-1H-pyrazol-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The compound can be synthesized through a nucleophilic substitution reaction, as described in a study that also used FTIR, 1H and 13C NMR spectroscopy, and MS for structural confirmation (Yang et al., 2021).

- An improved synthesis method for 1H-pyrazole-4-carboxylic acid has been reported, where the yield increased from 70% to 97.1% (Dong, 2011).

Molecular Structure Analysis

- The molecular structure of 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives has been investigated using density functional theory (DFT) and compared with X-ray diffraction values (Yang et al., 2021).

Chemical Reactions and Properties

- Functionalization reactions involving pyrazole-3-carboxylic acid derivatives have been studied, showing the formation of various products based on different reaction conditions (Yıldırım et al., 2005).

Physical Properties Analysis

- The physical properties of 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid and its derivatives are not explicitly detailed in the available literature. However, general properties of pyrazole carboxylic acids have been discussed, including their solid-state structure and dynamics (Infantes et al., 2013).

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Die Verbindung ist ein organisches Zwischenprodukt mit sowohl Pyrazol-Heterocyclus als auch Borat-Funktionsgruppe . Sie kann an verschiedenen organischen Reaktionen teilnehmen, wie z. B. radikalischer Bromierung, nukleophiler Substitution und Oxidation .

Synthese komplexer Moleküle

Die Verbindung kann an der Suzuki-Reaktion teilnehmen, um komplexe und aktive organische Moleküle zu synthetisieren . Diese Moleküle werden in den Bereichen der Synthese von Naturstoffen, Pharmazeutika, Elektronikindustrie und fortgeschrittenen Materialien eingesetzt .

Arzneimittelentwicklung

Pyrazol und seine Derivate, einschließlich dieser Verbindung, haben verschiedene biologische Aktivitäten, wie z. B. Antitumor, Antivirus und Antibakteriell . Sie sind zu wichtigen Rohstoffen und Zwischenprodukten für die Entwicklung von Medikamenten geworden .

Antikrebsanwendungen

Pyrazol und seine Derivate haben ein breites antibakterielles Spektrum, eine starke Wirksamkeit, geringe Toxizität und einen einzigartigen Wirkmechanismus . Dies macht sie wertvoll für die Entwicklung neuer antibakterieller Medikamente .

Antiviren-Anwendungen

Die Verbindung als Derivat von Pyrazol hat potentielle Antiviren-Anwendungen . Weitere Forschungen könnten zur Entwicklung neuer antiviraler Medikamente führen .

Antitumor-Anwendungen

Die Verbindung hat potentielle Antitumor-Anwendungen . Sie könnte bei der Entwicklung neuer Antitumor-Medikamente verwendet werden .

Wirkmechanismus

Target of Action

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is an organic intermediate with both pyrazole heterocycle and borate functional group . Pyrazole and its derivatives are a very important class of nitrogen-containing heterocyclic compounds with a broad antibacterial spectrum, strong efficacy, low toxicity, and unique mechanism of action . They have various biological activities, such as antitumor, antivirus, and antibacterial, making them important raw materials and intermediates for the development of drugs .

Mode of Action

The compound is obtained by the nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular structure is further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .

Biochemical Pathways

The compound’s mode of action involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s adme properties would be influenced by its chemical structure, including the pyrazole heterocycle and borate functional group .

Result of Action

The compound’s pyrazole heterocycle and borate functional group suggest potential biological activities, such as antitumor, antivirus, and antibacterial effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, arylboronic acid and arylborate ester compounds, which are part of the compound’s structure, have good thermal stability, functional group compatibility and insensitivity to air and water . These properties make them convenient for storage and give them good reactivity .

Eigenschaften

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYOBUDHEJLSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

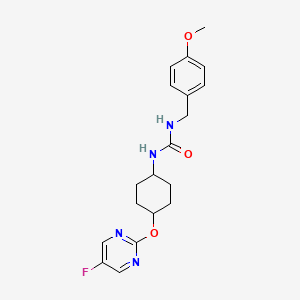

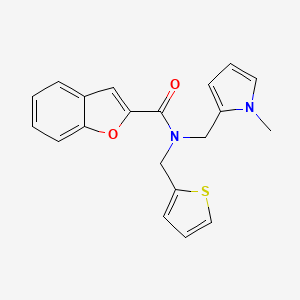

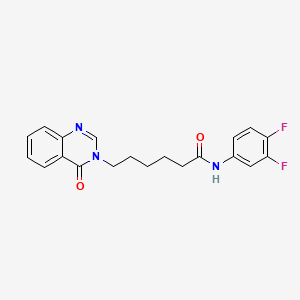

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)

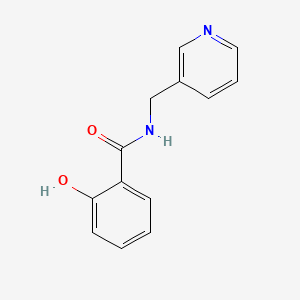

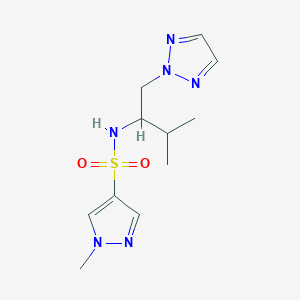

![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)

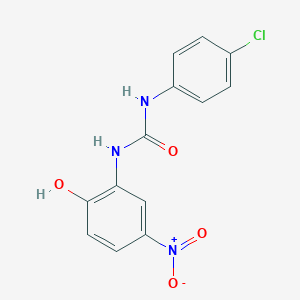

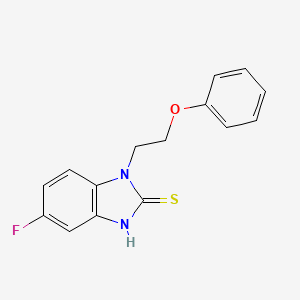

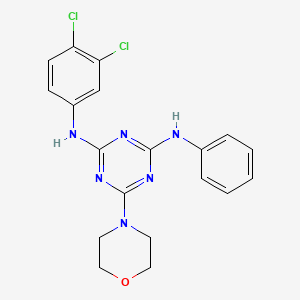

![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)

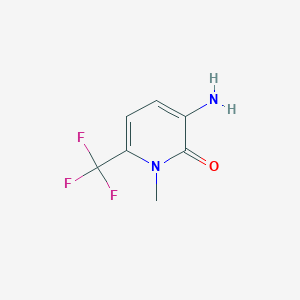

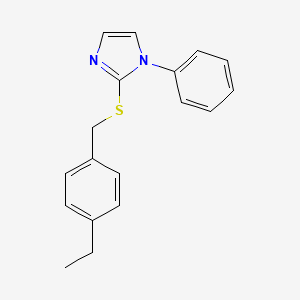

![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)